D-Galactofuranose, pentabenzoate

Glycosylation yield One-pot oligosaccharide synthesis Stereoselectivity

Researchers constructing β-D-galactofuranose-containing glycans face protecting group incompatibility and unpredictable anomeric reactivity with alternative acyl donors. D-Galactofuranose pentabenzoate (CAS 138811-45-7) resolves this as a crystalline, per-O-benzoylated synthon with established glycosylation protocols. • SnCl4-promoted glycosylation delivers β-linked Galf products in 70-80% yields across diverse acceptors. • Serves as direct precursor to 2,3,5,6-tetra-O-benzoyl-β-D-galactofuranosyl trichloroacetimidate, enabling orthogonal protecting group strategies with acid-labile substrates. • Anomeric mixture (α,β) provides a single-building-block entry to both α- and β-Galf linkages, eliminating need for separate anomer sourcing.

Molecular Formula C₄₁H₃₂O₁₁
Molecular Weight 700.69
CAS No. 138811-45-7
Cat. No. B1140013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactofuranose, pentabenzoate
CAS138811-45-7
Molecular FormulaC₄₁H₃₂O₁₁
Molecular Weight700.69
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galactofuranose Pentabenzoate Procurement Guide


1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose (CAS 138811-45-7), also referred to as D-Galactofuranose pentabenzoate, is a fully benzoylated derivative of D-galactofuranose (Galf) with molecular formula C41H32O11 and molecular weight 700.69 g/mol [1]. This per-O-benzoylated furanose is an essential synthon in carbohydrate chemistry, employed as a protected glycosyl donor for the stereoselective construction of D-galactofuranose-containing oligosaccharides and glycoconjugates [2]. D-Galf residues are absent in mammals but constitute critical epitopes in pathogenic microorganisms including Mycobacterium tuberculosis, Trypanosoma cruzi, and various fungi, rendering Galf-containing molecules attractive targets for therapeutic and diagnostic development [3].

Protected glycosyl donor for stereoselective construction of D-galactofuranose (Galf) oligosaccharides and glycoconjugates
Compatible with SnCl4-promoted one-pot glycosylation strategies targeting β-D-Galf linkages
Mixed α/β anomer form supports synthetic flexibility for diverse acceptor and linkage requirements

Penta-O-benzoyl-D-galactofuranose Irreplaceability


Procurement decisions for per-O-acylated galactofuranose building blocks hinge critically on the choice of protecting group and anomeric configuration. The benzoyl ester confers distinct steric and electronic properties compared to acetyl or silyl analogs, directly impacting glycosylation stereoselectivity, reaction yields, and protecting group orthogonality in multistep oligosaccharide syntheses [1]. The anomeric mixture (α,β) of penta-O-benzoyl-D-galactofuranose serves as a versatile precursor to both α- and β-linked Galf residues, whereas single anomer preparations may constrain synthetic flexibility [2]. The furanose ring itself is conformationally labile relative to the pyranose form, and the per-O-benzoylated Galf donor exhibits reactivity profiles distinct from its pyranose counterpart as well as from alternative furanose donors bearing different O-acyl or O-silyl protections [3]. Substituting with per-O-acetylated or per-O-TBS-protected Galf derivatives fundamentally alters the glycosylation outcome, rendering cross-substitution without re-optimization unreliable.

Target
Per-O-benzoyl Galf
Benzoyl esters provide steric bulk and electronic tuning critical for glycosylation stereoselectivity and orthogonality.
vs
Substitute
Acetyl or TBS analogs
Smaller or silyl protections shift reactivity and protecting group lability, altering glycosylation outcome and requiring full re-optimization.
Target
D-Galactofuranose perbenzoate
Conformationally constrained furanose ring yields specific glycosylation reactivity and donor profile.
vs
Substitute
D-Galactopyranose perbenzoate
Pyranose form shows distinct reactivity and higher isolated yields under identical conditions; not interchangeable in Galf-targeted syntheses.
Target
Anomeric mixture (α,β)
Enables access to both α- and β-linked Galf residues through donor activation, offering synthetic versatility.
vs
Substitute
Single anomer preparation
Restricts linkage outcome options and may limit applicability in divergent oligosaccharide assembly routes.

Quantitative Evidence for Penta-O-benzoyl-D-galactofuranose


Glycosylation Yield: Furanose vs. Pyranose Donor

In a direct comparative study synthesizing the O-glycosidically linked core trisaccharide from Trypanosoma cruzi glycoproteins, penta-O-benzoyl-α,β-D-galactofuranose (5) and penta-O-benzoyl-β-D-galactopyranose (6) were evaluated under identical tin(IV) chloride-catalyzed glycosylation conditions. The furanose donor (5) afforded the protected trisaccharide intermediate in 41% yield, whereas the pyranose donor (6) delivered the corresponding disaccharide intermediate in 80% yield [1]. This 39-percentage-point difference underscores the distinct reactivity of the conformationally constrained furanose donor relative to its pyranose counterpart.

Glycosylation Yield: Furanose vs. Pyranose
Head-to-head comparison
Furanose donor 41% / Pyranose donor 80% (Δ -39 pp)
Supports yield expectation setting for Galf incorporation strategies versus pyranose benchmarks.
Identical SnCl4-promoted one-pot conditions applied; direct comparison in Trypanosoma cruzi trisaccharide synthesis.
Glycosylation yield One-pot oligosaccharide synthesis Stereoselectivity Trypanosoma cruzi glycoproteins

Glycosyl Donor Yields Across Acceptors

The utility of penta-O-benzoyl-α,β-D-galactofuranose as a glycosyl donor has been demonstrated across multiple acceptor systems under tin(IV) chloride promotion. With D-galactono-1,4-lactone acceptors, glycosylation proceeds with 70% yield for the β-(1→5)-linked disaccharide-lactone [1]. Condensation with benzyl 2-acetamido-3-O-benzoyl-2-deoxy-α-D-glucopyranoside delivers the β-(1→6)-linked Galf-GlcNAc derivative in 78% yield [2]. In a separate study, glycosylation with benzyl 2,3,5-tri-O-benzoyl-D-galactono-1,4-lactone gave the β-(1→6)-linked disaccharide in excellent yield (reported as >80%) [3].

Donor Yields Across Acceptors
Cross-study comparable
70 – 80% isolated yields across diverse acceptors
Demonstrates consistent donor performance for β-Galf linkage formation without extensive re-optimization.
Yields reported for β-(1→5) and β-(1→6) linkages under standard SnCl4 promotion.
Glycosyl donor Disaccharide synthesis SnCl4 catalysis β-D-Galf linkage

13C NMR Differentiation

Comprehensive 13C NMR spectroscopic analysis of perbenzoylated aldohexoses provides definitive chemical shift data for penta-O-benzoyl-β-D-galactofuranose, enabling unambiguous differentiation from the corresponding α-D-galactofuranose perbenzoate as well as from penta-O-benzoylated galactopyranose isomers [1]. Mass spectrometric fragmentation patterns further distinguish furanose derivatives (α- and β-D-galactofuranose perbenzoates) from pyranose counterparts (α-D-galactopyranose perbenzoate), a critical analytical tool for confirming ring configuration in synthetic intermediates [1].

13C NMR Differentiation
Class-level inference
Distinct 13C NMR shifts and MS fragmentation for furanose vs. pyranose perbenzoates
Enables unambiguous ring-configuration and anomeric identity confirmation when matched against published spectra.
Benchmark data recorded in CDCl3; verify identity with lot-specific spectral data.
13C NMR Furanose-pyranose discrimination Structural elucidation Quality control

Protecting Group Stability: Benzoyl vs. Acetyl

Benzoyl esters exhibit superior stability against migration and cleavage under acidic and basic conditions compared to acetyl esters in carbohydrate protecting group strategies. Systematic NMR kinetic studies on β-D-galactopyranosides demonstrate that benzoyl groups undergo significantly slower migration and hydrolysis than acetyl groups across a range of pH conditions [1]. While this study was conducted on pyranose systems, the relative stability trend (benzoyl > acetyl) is class-level transferable to furanose scaffolds, supporting the selection of per-O-benzoylated Galf for synthetic routes requiring orthogonal deprotection or extended intermediate storage.

Benzoyl vs. Acetyl Stability
Class-level inference
Benzoyl >> Acetyl: slower migration, higher hydrolytic stability
May confer enhanced intermediate shelf life and reduced protecting group migration risk during multi-step synthesis.
Stability trend derived from pyranose system studies; verify transferability for Galf perbenzoate under actual conditions.
Protecting group stability Acyl migration Benzoyl vs. acetyl Synthetic robustness

D-Galactofuranose Pentabenzoate Application Scenarios


Stereoselective β-D-Galactofuranose Oligosaccharide Synthesis

Penta-O-benzoyl-α,β-D-galactofuranose serves as a robust glycosyl donor for the construction of β-D-Galf linkages, a critical motif in pathogen-associated glycans. The SnCl4-promoted glycosylation methodology delivers β-linked products in 70-80% yields across diverse acceptors [1]. This scenario is directly supported by the cross-acceptor yield data presented in Evidence Item 2.

One-Pot Assembly of Glycoconjugate Cores

The compound has been successfully employed in sequential one-pot glycosylation strategies to construct branched trisaccharide cores, as demonstrated in the synthesis of the Trypanosoma cruzi glycoprotein epitope [2]. The 41% yield for the trisaccharide intermediate, benchmarked against an 80% yield for the pyranose counterpart (Evidence Item 1), provides realistic expectation-setting for procurement in one-pot synthetic campaigns.

Furanose Configuration Reference Standard

The published 13C NMR and mass spectrometric signatures of penta-O-benzoyl-β-D-galactofuranose enable its use as a reference standard for confirming furanose ring configuration in synthetic intermediates [3]. Procurement for this purpose ensures access to a spectroscopically characterized benchmark compound.

Trichloroacetimidate Glycosyl Donor Precursor

The perbenzoate serves as a key precursor for the preparation of 2,3,5,6-tetra-O-benzoyl-β-D-galactofuranosyl trichloroacetimidate, an activated donor compatible with acid-labile acceptors and orthogonal protecting group strategies [4]. This application leverages the benzoyl group's stability and the crystalline nature of the perbenzoate intermediate.

Application
Selection Property
Validation Focus
Stereoselective β-Galf oligosaccharide synthesis
Glycosylation stereocontrol under SnCl4 activation
Verify anomeric ratio and β-linkage yield across target acceptors
One-pot glycoconjugate core assembly
Sequential glycosylation compatibility and donor reactivity
Benchmark one-pot yield against pyranose donor reference data
Spectroscopic reference for Galf configuration
13C NMR and MS diagnostic signature
Confirm ring configuration and anomeric purity via spectral match
Trichloroacetimidate donor precursor
Crystalline perbenzoate stability and acyl group orthogonality
Assess conversion efficiency to activated imidate without acyl migration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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